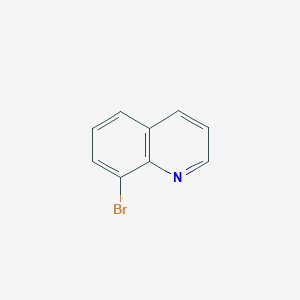

8-ブロモキノリン

説明

8-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The presence of the bromine atom at the 8th position of the quinoline ring system adds to the chemical reactivity of the compound, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 8-bromoquinoline derivatives has been explored in several studies. For instance, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described, highlighting its greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis . Additionally, the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds has been reported, showcasing novel derivatives and their characterization . The reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives in the presence of bis(triphenylphosphine)palladium(0) to yield metal complexes has also been documented .

Molecular Structure Analysis

The molecular structure of 8-bromoquinoline derivatives has been determined through various spectroscopic methods and single-crystal X-ray diffraction analyses. For example, the molecular structures of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives have been elucidated, revealing the influence of steric configuration and linking groups on the fluorescence properties of these compounds . Similarly, the structure of 7-bromoquinolin-8-ol has been established, showing the bromination at the 7-position and the presence of intermolecular and weak intramolecular hydrogen bonds .

Chemical Reactions Analysis

8-Bromoquinoline and its derivatives participate in a variety of chemical reactions. The coordination behavior of the new (8-quinolyl)cyclopentadienyl ligand has been studied, demonstrating the formation of metal complexes and their solvatochromism . Regioselective bromination and coupling reactions of substituted 8-methoxyquinolines have been explored, leading to the synthesis of an 11H-indolo[3,2-c]quinoline . Moreover, the synthesis of bromo-7-methoxyisoquinoline and the formation of secondary amine-BH3 complexes have been investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromoquinoline derivatives are influenced by their molecular structure. The pH-sensing properties of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been studied, demonstrating OFF-ON-OFF type fluorescence behavior in response to pH changes . The solvatochromism of metal complexes derived from 8-bromoquinoline indicates their potential application in sensing and molecular electronics . The cytotoxic studies of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have shown enhanced antiproliferative activity against cancer cell lines, suggesting their therapeutic value .

科学的研究の応用

8-ブロモキノリンの科学研究における応用の包括的な分析

8-ブロモキノリンは、科学研究において幅広い用途を持つ汎用性の高い化学化合物です。以下は、それぞれ独自のセクションで詳しく説明されている6つのユニークな用途の分析です。

両親媒性分子の合成: 8-ブロモキノリンは、8-(ジメシチルボリル)キノロンなどの両親媒性分子の合成に使用されます 。これらの分子は、複雑な有機化合物を生成する上で重要な役割を果たす可能性のある、潜在的な二重反応性のために注目されています。

パラジウム触媒カップリング反応: この化合物は、パラジウム触媒カップリング反応の出発物質として役立ちます。 8-ブロモキノリンは、さまざまなヘテロ芳香族化合物との直接ヘテロアリール化によって、ポリヘテロ芳香族誘導体を合成するために使用されます 。この用途は、新薬や新素材の開発において非常に重要です。

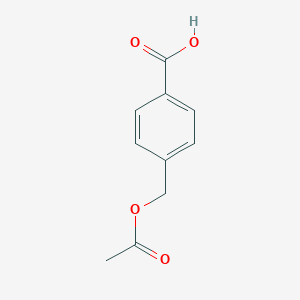

pH指示薬の合成: 8-ブロモキノリンは、その構造的特性により、pH指示薬の合成に使用されます。 これらの指示薬は、溶液の酸性度または塩基性を決定するのに役立つため、分析化学のさまざまな用途に不可欠です .

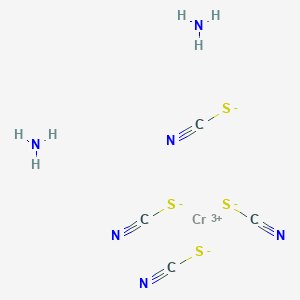

金属錯体の調製: 研究者は、8-キノリルシクロペンタジエニル金属錯体などの金属錯体を調製するために、8-ブロモキノリンを使用します。 これらの錯体は、特に新種のポリマーやコーティングの合成において、触媒作用や材料科学において応用されています .

創薬および有機合成: 創薬において、8-ブロモキノリンのユニークな特性は、新薬候補の設計と合成に適しています。 8-ブロモキノリンは、新しい治療薬の開発につながる可能性のある複雑な有機構造を作成するために、有機合成でも使用されます.

材料科学の応用: この化合物は、さまざまな有機構造を形成する能力があるため、材料科学において用途が見出されています。 8-ブロモキノリンは、エレクトロニクス、フォトニクス、ナノテクノロジーにおいて潜在的な用途を持つ新しい材料の創製に関与しています.

Safety and Hazards

作用機序

Target of Action

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes

Mode of Action

8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . This suggests that it interacts with its targets through a heteroarylation reaction, leading to the formation of new compounds.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

特性

IUPAC Name |

8-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWNKSHCLTZKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168009 | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16567-18-3 | |

| Record name | 8-Bromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)